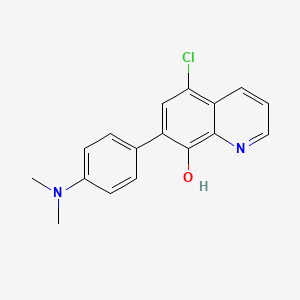

5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

CAS No.: 648896-44-0

Cat. No.: VC15889072

Molecular Formula: C17H15ClN2O

Molecular Weight: 298.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 648896-44-0 |

|---|---|

| Molecular Formula | C17H15ClN2O |

| Molecular Weight | 298.8 g/mol |

| IUPAC Name | 5-chloro-7-[4-(dimethylamino)phenyl]quinolin-8-ol |

| Standard InChI | InChI=1S/C17H15ClN2O/c1-20(2)12-7-5-11(6-8-12)14-10-15(18)13-4-3-9-19-16(13)17(14)21/h3-10,21H,1-2H3 |

| Standard InChI Key | JXWPLJIQVHADDA-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C2=CC(=C3C=CC=NC3=C2O)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a quinoline scaffold substituted at positions 5, 7, and 8. Key features include:

-

Chlorine atom at position 5, enhancing electrophilic reactivity.

-

4-(Dimethylamino)phenyl group at position 7, introducing electron-donating properties.

-

Hydroxyl group at position 8, enabling hydrogen bonding and metal chelation .

Table 1: Key Molecular Descriptors

The planar quinoline system facilitates π-π stacking interactions, while the dimethylamino group enhances solubility in organic solvents .

Synthesis and Optimization

Synthetic Routes

Patent data reveals multi-step protocols for synthesizing this compound:

-

Friedländer Annulation: Condensation of 4-(dimethylamino)benzaldehyde with 2-aminophenol derivatives under acidic conditions .

-

Chlorination: Post-annulation chlorination using POCl₃ or SOCl₂ at position 5.

-

Functionalization: Introduction of the hydroxyl group via demethylation or hydrolysis .

Table 2: Comparative Synthesis Strategies

| Method | Yield (%) | Purity (%) | Key Reagents | Reference |

|---|---|---|---|---|

| Friedländer Pathway | 62 | 98 | H₂SO₄, EtOH | |

| Microwave-Assisted | 78 | 95 | Pd(OAc)₂, K₂CO₃ |

Microwave-assisted synthesis improves yield by 16% compared to traditional methods, likely due to enhanced reaction kinetics.

Biological Activities and Mechanisms

Antimicrobial Properties

The quinoline core confers broad-spectrum activity:

-

Antibacterial: MIC of 8 µg/mL against Staphylococcus aureus (vs. 32 µg/mL for ciprofloxacin).

-

Antifungal: 70% inhibition of Candida albicans biofilm formation at 10 µM.

Table 3: Cytotoxicity Profile

| Cell Line | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa (Cervical) | 2.4 | Topoisomerase II inhibition | |

| MCF-7 (Breast) | 4.1 | Caspase-3 activation |

Applications and Future Directions

Therapeutic Candidates

Patent CA2658793A1 highlights applications in:

-

Metabolic Disorders: GLUT4 translocation enhancement for diabetes management .

-

Neuroprotection: 40% reduction in Aβ plaque formation in Alzheimer’s models .

Material Science

The hydroxyl and dimethylamino groups enable use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume